Cas no 855-38-9 (Tris(4-methoxyphenyl)phosphine)

Tris(4-methoxyphenyl)phosphine structure
855-38-9 structure
Tris(4-methoxyphenyl)phosphine
855-38-9
C21H21O3P
352.363406896591
MFCD00014896
83137
24864644

Tris(4-methoxyphenyl)phosphine Properties

Names and Identifiers

    • Tris(4-methoxyphenyl)phosphine
    • Tri-p-anisylphosphine
    • Trianisylphosphine
    • Tris(4-anisyl)phosphine
    • Tris(p-anisyl)phosphine
    • Tris(p-methoxyphenyl)phosphine
    • Phosphine, tris(4-methoxyphenyl)-
    • Phosphine, tris(p-methoxyphenyl)-
    • Tri(p-methoxyphenyl)phosphine
    • UYUUAUOYLFIRJG-UHFFFAOYSA-N
    • tris(4-methoxyphenyl)phosphane
    • TRI(4-METHOXYPHENYL)PHOSPHINE
    • P(p-anisyl)3
    • NSC136458
    • PubChem6455
    • Phosphine, tris(p-methoxyphenyl)- (6CI, 7CI, 8CI)
    • Tris(4-methoxyphenyl)phosphine (ACI)
    • NSC 136458
    • TPAP
    • Tris(4-methoxylphenyl)phosphine
    • AS-10205
    • HY-W013772
    • DTXSID3061217
    • NS00038969
    • EINECS 212-723-0
    • tris(4-methoxyphenyl) phosphine
    • DB-009902
    • 855-38-9
    • NSC-136458
    • CS-W014488
    • BCP22502
    • SCHEMBL50047
    • AKOS015851826
    • tri-(4-Methoxyphenyl)phosphine
    • F10276
    • tris(p-methoxyphenyl) phosphine
    • T0861
    • Phosphorus tri-(p-methoxyphenyl)
    • Tris(4-methoxyphenyl)phosphine, 95%
    • EN300-7411599
    • tris (4-methoxyphenyl)phosphine
    • PF5BT47LZ8
    • J-525132
    • DTXCID4048486
    • MFCD00014896
    • AI3-62578
    • SY023707
    • UNII-PF5BT47LZ8
    • tris(p-Methoxyphenyl)phosphine
    • +Expand
    • MFCD00014896
    • UYUUAUOYLFIRJG-UHFFFAOYSA-N
    • 1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3
    • O(C)C1C=CC(P(C2C=CC(OC)=CC=2)C2C=CC(OC)=CC=2)=CC=1
    • 2815911

Computed Properties

  • 352.12300
  • 0
  • 3
  • 6
  • 352.123
  • 25
  • 310
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.5
  • nothing
  • 0
  • 27.7

Experimental Properties

  • 3.47060
  • 41.28000
  • Insoluble in water.
  • 457.8℃ at 760 mmHg
  • 130.0 to 135.0 deg-C
  • 287.3°C
  • Not determined
  • Not determined
  • Air Sensitive
  • 1.1352 (estimate)

Tris(4-methoxyphenyl)phosphine Security Information

Tris(4-methoxyphenyl)phosphine Customs Data

  • 2909309090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Tris(4-methoxyphenyl)phosphine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00368P-1g
Tris(4-Methoxyphenyl)Phosphine
855-38-9 97%
1g
$4.00 2024-04-21
A2B Chem LLC
AB47257-1g
Tris(4-methoxyphenyl)phosphine
855-38-9 97%
1g
$4.00 2024-04-19
abcr
AB119319-1 g
Tris(4-methoxyphenyl)phosphine, 98%; .
855-38-9 98%
1 g
€68.30 2023-07-20
Alichem
A019118012-100g
Tris(4-methoxyphenyl)phosphine
855-38-9 95%
100g
$300.00 2023-08-31
Ambeed
A354955-1g
Tris(4-methoxyphenyl)phosphine
855-38-9 97%
1g
$5.0 2024-07-24
Apollo Scientific
OR315480-1g
Tris(p-methoxyphenyl)phosphine
855-38-9 95%
1g
£10.00 2024-07-19
Chemenu
CM255333-25g
Tris(4-methoxyphenyl)phosphine
855-38-9 95%
25g
$102 2021-08-04
Crysdot LLC
CD51000299-10g
Tris(4-methoxyphenyl)phosphine
855-38-9 95%
10g
$50 2024-07-18
Fluorochem
216528-1g
Tris(4-methoxyphenyl)phosphine
855-38-9 95%
1g
£21.00 2022-03-01
FUJIFILM
200-18551-5G
Tris(4-methoxyphenyl)phosphine
855-38-9
5g
JPY 7700 2023-09-15

Tris(4-methoxyphenyl)phosphine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diethyl bromomalonate ,  Phenylsilane Catalysts: Phosphetane, 1,2,2,3,4,4-hexamethyl-, 1-oxide Solvents: Acetonitrile ;  12 h, rt
Reference
Deoxygenation of Phosphine Oxides by P(III)/P(V):O Redox Catalysis via Successive Isodesmic Reactions
Xue, Jing; et al, Journal of the American Chemical Society, 2023, 145(28), 15589-15599

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroaluminum Solvents: Hexane ;  10 min, rt
Reference
Highly efficient reduction of tertiary phosphine oxides and sulfides with amine-assisted aluminum hydrides under mild conditions
Yang, Shuyan; et al, Russian Journal of General Chemistry, 2015, 85(5), 1156-1160

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran
Reference
Synthesis and Solid-State Structure of Substituted Arylphosphine Oxides
Whitaker, Craig M.; et al, Journal of Organic Chemistry, 1995, 60(11), 3499-508

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium ,  Phosphorus trichloride Solvents: Tetrahydrofuran
Reference
Improved syntheses of tetraphenylphosphonium bromide and 1-phenyldibenzophosphole
Affandi, S.; et al, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1987, 17(3), 307-18

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride ;  -78 °C; 12 h, -78 °C
1.3 Solvents: Water
Reference
Controllable photoactivated organic persistent room-temperature phosphorescence for information encryption and visual temperature detection
She, Pengfei; et al, Cell Reports Physical Science, 2021, 2(7),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Preparation of new sulfonated triarylphosphanes: control of the selectivity by structural assistance
Gulyas, Henrik; et al, European Journal of Organic Chemistry, 2003, (15), 2775-2781

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Catalysts: Palladium diacetate Solvents: Toluene ;  24 h, 100 °C
Reference
Stille type P-C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution
Zhang, Zhikai; et al, Chemical Science, 2023, 14(11), 2990-2998

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
Reference
Tetraarylfluorophosphoranes
Brown, Stephen J.; et al, Journal of the Chemical Society, 1988, (2), 277-80

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- ,  Tetraphosphorus Solvents: Acetone ,  Benzene ;  20 h, rt
Reference
Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts
Till, Marion; et al, Chemical Communications (Cambridge, 2022, 58(8), 1100-1103

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium phosphide (Na(H2P)) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Reference
Photocatalytic Arylation of P4 and PH3: Reaction Development Through Mechanistic Insight
Rothfelder, Robin; et al, Angewandte Chemie, 2021, 60(46), 24650-24658

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tetraphosphorus Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Benzene ,  Acetonitrile ;  18 h, rt
Reference
Direct catalytic transformation of white phosphorus into arylphosphines and phosphonium salts
Lennert, Ulrich; et al, Nature Catalysis, 2019, 2(12), 1101-1106

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
2.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ;  5 h, rt
2.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; overnight, rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
3.1 Reagents: Phenylsilane Catalysts: Indium tribromide Solvents: 1,4-Dioxane ;  1.5 h, 100 °C
Reference
Indium-Catalyzed Deoxygenation of Sulfoxides with Hydrosilanes
Sakai, Norio ; et al, Asian Journal of Organic Chemistry, 2021, 10(4), 845-850

Tris(4-methoxyphenyl)phosphine Raw materials

Tris(4-methoxyphenyl)phosphine Preparation Products

Tris(4-methoxyphenyl)phosphine Suppliers

JU SHENG HUA XUE YAN JIU YUAN
Audited Supplier Audited Supplier
(CAS:855-38-9)
CHEN PAN
18064118002
1400838822@qq.com
HU BEI JU SHENG Technology Co., Ltd.
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(CAS:855-38-9)
WANG SHAN
18871490354
1400848866@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:855-38-9)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:855-38-9)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:855-38-9)
TANG SI LEI
15026964105
2881489226@qq.com

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